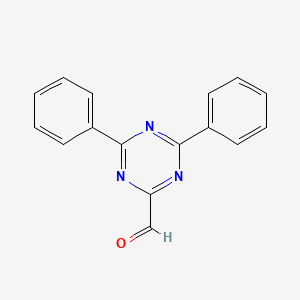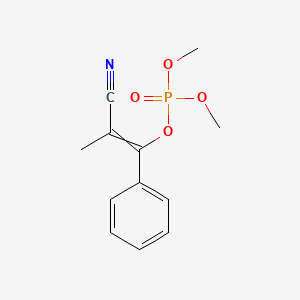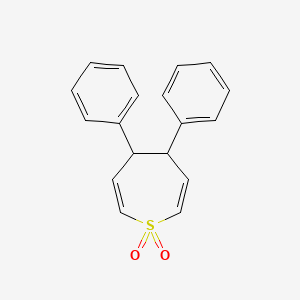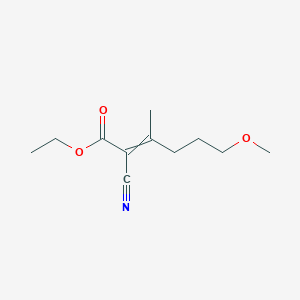
Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate is an organic compound with the molecular formula C11H17NO3. It is an α,β-unsaturated carboxylic ester, characterized by the presence of a cyano group, a methoxy group, and a methyl group attached to a hexenoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 6-methoxy-3-methylhex-2-enal in the presence of a base such as piperidine. The reaction typically proceeds under mild conditions, with the base catalyzing the formation of the α,β-unsaturated ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alkanes.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The α,β-unsaturated ester moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-methylhex-2-enoate: Lacks the methoxy group, leading to different reactivity and properties.
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate: Contains a phenyl group, which significantly alters its chemical behavior and applications.
Uniqueness
Ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate is unique due to the presence of both a cyano group and a methoxy group on the hexenoate backbone. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Properties
CAS No. |
90158-43-3 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 2-cyano-6-methoxy-3-methylhex-2-enoate |
InChI |
InChI=1S/C11H17NO3/c1-4-15-11(13)10(8-12)9(2)6-5-7-14-3/h4-7H2,1-3H3 |
InChI Key |
NRDMCRYYPGAECX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)CCCOC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)
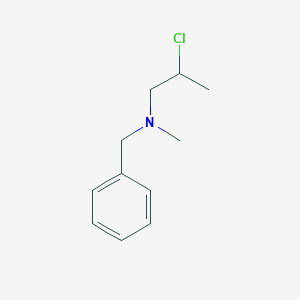
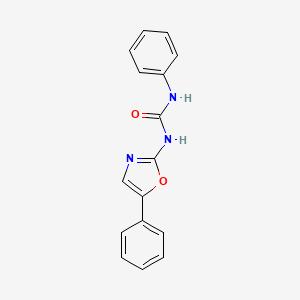
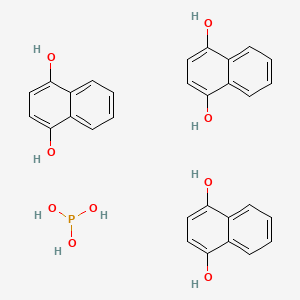

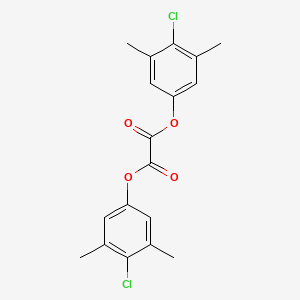
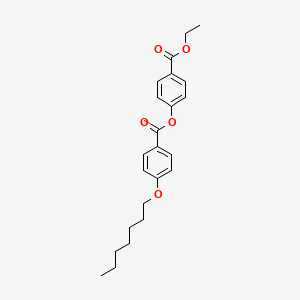


![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
